(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate
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Overview
Description
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is an organic compound that is a derivative of cyclohexane. It is characterized by the presence of two hydroxymethyl groups attached to the cyclohexane ring and two methanesulfonate groups. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate can be synthesized through the selective hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield 1,4-cyclohexanedimethanol . The reaction conditions typically involve the use of a copper chromite catalyst and hydrogen gas under high pressure and temperature .
Industrial Production Methods
Industrial production of 1,4-cyclohexanedimethanol involves a two-step hydrogenation process. The first step converts dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate using hydrogen and a catalyst such as nickel or palladium. The second step involves further hydrogenation to produce 1,4-cyclohexanedimethanol using copper-based catalysts .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .
Scientific Research Applications
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are used in the production of plastics and fibers
Materials Science: The compound is used in the development of high-performance materials with enhanced thermal and mechanical properties
Biology and Medicine: It is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the methanesulfonate groups.
1,4-Cyclohexanedicarboxylic Acid: Contains carboxylic acid groups instead of hydroxymethyl and methanesulfonate groups.
1,4-Bis(hydroxymethyl)cyclohexane: Similar to 1,4-cyclohexanedimethanol but without the methanesulfonate groups
Uniqueness
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is unique due to the presence of both hydroxymethyl and methanesulfonate groups, which provide it with distinct chemical reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in polymer chemistry and materials science .
Properties
CAS No. |
35541-77-6 |
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Molecular Formula |
C10H20O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI Key |
CNTVUGYMAHTWKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C |
Origin of Product |
United States |
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